molecular formula C8H5NO3 B169832 5-Cyano-2-hydroxybenzoic acid CAS No. 10435-57-1

5-Cyano-2-hydroxybenzoic acid

Cat. No. B169832
CAS RN: 10435-57-1
M. Wt: 163.13 g/mol
InChI Key: XUNYRQCTAPBWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-hydroxybenzoic acid is a chemical compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5-Cyano-2-hydroxybenzoic acid is 1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) . This indicates that the molecule consists of a benzene ring with a cyano group at the 5th position and a hydroxy group at the 2nd position .


Physical And Chemical Properties Analysis

5-Cyano-2-hydroxybenzoic acid has a boiling point of 377.5±37.0 C at 760 mmHg . It is a solid substance at room temperature and is stored under nitrogen .

Scientific Research Applications

Scale-up Synthesis

5-Cyano-2-hydroxybenzoic acid is utilized in the scale-up synthesis of biologically important compounds. A study by Seto et al. (2019) describes the efficient synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one, key intermediates in various biological compounds. This synthesis was achieved using continuous flow-flash chemistry and microreactors, highlighting the compound's importance in the synthesis of phthalaldehydic acid derivatives with electrophilic groups (Seto et al., 2019).

Synthesis and Liquid Crystal Properties

5-Cyano-2-hydroxybenzoic acid derivatives show potential in the field of liquid crystals. A study by Bin (2011) investigated the synthesis and liquid crystal properties of novel liquid crystal monomers derived from this compound. The study demonstrates the compound's utility in developing materials with distinct liquid crystalline properties, such as smectic C phase and fan-shaped texture, which are essential for applications in display technology and other areas (Bin, 2011).

Photodegradation Studies

The compound is also relevant in environmental studies, particularly in the photodegradation of pollutants. Gmurek et al. (2015) explored the photochemical degradation of parabens, with 5-Cyano-2-hydroxybenzoic acid derivatives identified as major transformation products. This study is vital for understanding the environmental fate of widely used preservatives and developing strategies for mitigating their impact (Gmurek et al., 2015).

Anticonvulsant Activities

In pharmacology, derivatives of 5-Cyano-2-hydroxybenzoic acid have been studied for their anticonvulsant activities. D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a derivative of 5-Cyano-2-hydroxybenzoic acid, and evaluated their anticonvulsant activities. This research contributes to the development of new therapeutic agents for epilepsy and related disorders (D'angelo et al., 2008).

Safety And Hazards

5-Cyano-2-hydroxybenzoic acid is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-cyano-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYRQCTAPBWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515600
Record name 5-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-hydroxybenzoic acid

CAS RN

10435-57-1
Record name 5-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethanol (10 mL) and tetrahydrofuran (10 mL) were added to 2-benzyloxy-5-cyanobenzoic acid benzyl ester (446 mg, 1.3 mmol) and 5% palladium on carbon (45 mg), and the mixture was hydrogenated at room temperature for 2 hours. After the insoluble matter was filtered off, the solvent was evaporated under reduced pressure to give the title compound (212 mg, 100.0%) as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-benzyloxy-5-cyanobenzoic acid benzyl ester
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.